molecular formula C7H5ClF3N B1603660 2-(Chloromethyl)-4-(trifluoromethyl)pyridine CAS No. 215867-87-1

2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No. B1603660
CAS RN: 215867-87-1
M. Wt: 195.57 g/mol
InChI Key: KAGAMWQQBRRVBH-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3ClF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of “this compound” can involve several methods. One approach is the trifluoromethylation of carbon-centered radical intermediates . Another method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group attached to one carbon and a trifluoromethyl group attached to another carbon .


Chemical Reactions Analysis

The trifluoromethyl group in “this compound” can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates . Transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is another area of interest .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 181.54 . It has a refractive index of n20/D 1.419 and a density of 1.275 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

One significant application is in the synthesis of 2,4,6-triarylpyridine derivatives, which have a broad spectrum of biological and pharmaceutical properties. These derivatives show potential as anticonvulsants, anesthetics, anti-malarial agents, vasodilators, and anti-epileptic drugs. They also have applications as pesticidal, fungicidal, and herbicidal agrochemicals. Additionally, some pyridines are utilized in supramolecular chemistry due to their π-stacking ability. The synthesis process often involves one-pot reactions of aromatic ketones or aldehydes with ammonium acetate, employing various catalysts to promote the transformation. This area of research aims to develop new, more efficient synthesis methods that avoid problems associated with corrosive acids or bases, solvents, and high catalyst loading (Maleki, 2015).

Key Intermediates for Herbicide Production

2-(Chloromethyl)-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. The synthesis route typically involves processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with efforts to optimize reaction conditions for improved yields (Zuo Hang-dong, 2010).

Development of Building Blocks for Research

The chemical is also pivotal in creating new and important building blocks for life-sciences-oriented research. Its regioselective functionalization has been explored, yielding trifluoromethoxy)pyridines that are accessible through efficient and straightforward large-scale synthesis. These compounds are valuable in developing pharmaceuticals and research materials, showcasing the utility of this compound in creating functionally diverse molecules (Manteau et al., 2010).

Catalysis and Chemical Reactions

Another application is in catalysis and chemical reactions, where this compound derivatives are used as catalysts or reactants. For example, the chemical serves as a starting material for the synthesis of complexes displaying magnetic and optical properties, relevant in materials science for developing new magnetic and luminescent materials (Alexandropoulos et al., 2011).

Material Science and Electrocatalysis

In material science, derivatives of this compound are used to modify the properties of polymers and create electrocatalysts for oxygen reduction, indicating its role in developing energy-related applications. This showcases the compound's contribution to advancing renewable energy technologies and materials engineering (Matson et al., 2012).

Safety and Hazards

“2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is of significant interest in the field of pharmaceuticals, agrochemicals, and materials. Future research directions could involve exploring new methods for trifluoromethylation and investigating the potential applications of trifluoromethylated compounds .

properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGAMWQQBRRVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593109
Record name 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215867-87-1
Record name 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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